ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate
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Description
Ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate and its derivatives have been studied for their potential in treating cancer and inflammation. Research shows that compounds in this class exhibit cytotoxic properties against cancer cell lines such as HCT-116 and MCF-7, and also demonstrate 5-lipoxygenase inhibition activities, which are relevant for anti-inflammatory applications (Rahmouni et al., 2016).
Antihypertensive Properties
Certain derivatives of this compound have shown potential as antihypertensive agents. Studies indicate that some compounds in this class display promising activity in both in vitro and in vivo models for hypertension management (Bayomi et al., 1999).
Synthesis and Chemical Properties
Innovative synthesis methods for derivatives of this compound have been developed, focusing on environmentally friendly and efficient production processes. For instance, the use of novel additives like 4,4’-trimethylenedipiperidine in the synthesis of triazolo-pyrimidines derivatives demonstrates improved yields and reduced toxicity (Khaligh et al., 2020).
Potential in Treating Tuberculosis
Research into thiazole-aminopiperidine hybrid analogues, which include derivatives of this compound, has revealed their potential as inhibitors of Mycobacterium tuberculosis. This suggests a promising avenue for developing new treatments for tuberculosis (Jeankumar et al., 2013).
Role in Organic Chemistry and Medicinal Research
The compound and its derivatives are significant in organic chemistry research, contributing to the development of new heterocyclic compounds with various potential therapeutic applications. Their structural diversity and reactivity offer valuable insights into the synthesis of novel pharmaceutical agents (Sutherland et al., 1973).
Properties
IUPAC Name |
ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-2-27-20(26)24-12-9-16(10-13-24)22-19-14-17(15-6-4-3-5-7-15)23-18-8-11-21-25(18)19/h3-8,11,14,16,22H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXFZGKFKVDESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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